molecular formula C12H14N4O2S B2961955 2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide CAS No. 1797638-24-4

2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide

Cat. No. B2961955
CAS RN: 1797638-24-4
M. Wt: 278.33
InChI Key: IWFGKHXKYRHQSA-UHFFFAOYSA-N
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Description

2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide, commonly known as THPTA, is a chemical compound used in scientific research. THPTA is a thiazole-based ligand that is widely used in the field of biochemistry for its ability to chelate metal ions.

Scientific Research Applications

Antibacterial Activity

Compounds similar to 2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide have been designed and synthesized with potential antibacterial properties. For example, novel analogs with benzothiazole nucleus have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Carbon-Sulfur Bond Formation

Research into the synthesis of related compounds has explored carbon−sulfur bond formation techniques, such as the Migita reaction, for the development of drug candidates. This method has been applied to synthesize key intermediates for antiasthma drugs, demonstrating the versatility and utility of such compounds in medicinal chemistry (Norris & Leeman, 2008).

Heterocyclic Synthesis

The reactivity of thiophenylhydrazonoacetates has been investigated to yield various derivatives including pyrazole and pyrimidine, highlighting the compound's role in the synthesis of heterocyclic compounds with potential pharmacological activities (Mohareb et al., 2004).

Antileukemic Activities

Derivatives of tetrahydrofuran, similar to the tetrahydrofuran-3-yl group in the compound of interest, have been investigated for their antileukemic activities, demonstrating the therapeutic potential of these compounds in cancer treatment (Earl & Townsend, 1979).

properties

IUPAC Name

2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-14-11(7-19-8)12(17)15-9-4-13-16(5-9)10-2-3-18-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFGKHXKYRHQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide

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